5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c1-9-2-4-10(5-3-9)11-8-20-15(17-11)18-14(19)12-6-7-13(16)21-12/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJCBNEOSZLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common approach starts with the bromination of thiophene-2-carboxylic acid to obtain 5-bromothiophene-2-carboxylic acid. This intermediate is then coupled with 4-(4-methylphenyl)-1,3-thiazol-2-amine under appropriate conditions to form the desired compound. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or dioxane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibits significant antimicrobial properties. A study demonstrated its efficacy against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. For example, derivatives of thiazole compounds have been reported to exhibit selective cytotoxicity against human lung adenocarcinoma cells with IC50 values indicating strong activity .
COX Inhibition
Recent studies have focused on the compound's ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammation and cancer progression. The synthesis of new thiazole carboxamide derivatives has shown promising results as COX inhibitors, suggesting that this compound could be developed further for anti-inflammatory and analgesic applications .
Materials Science
Organic Semiconductors
this compound is also being explored for its applications in materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety is known for its ability to facilitate charge transport, which is essential for efficient device performance.
Biological Research
Enzyme Interaction Studies
The compound serves as a valuable probe in biological research for studying enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules allows researchers to investigate the mechanisms of enzyme inhibition and substrate binding, which is crucial for drug development.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can facilitate binding to specific sites, while the bromine atom and carboxamide group can enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Key Findings :
Physicochemical Properties
Melting points, spectroscopic data, and elemental analysis for selected analogues:
Key Findings :
Key Findings :
Biological Activity
5-Bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and reviews to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes both thiazole and thiophene rings. Its molecular formula is , with a molecular weight of approximately 339.3 g/mol. The presence of bromine and the thiazole moiety is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrN2OS2 |
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that compounds with thiazole and thiophene structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, showcasing their potential as antimicrobial agents .
Antitumor Activity
The compound's structure suggests potential anticancer properties. Studies have shown that thiazole-containing compounds can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated IC50 values in the range of 1.61 ± 1.92 µg/mL against specific tumor cell lines . The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance cytotoxicity, emphasizing the role of electron-donating groups in increasing biological activity.
The mechanism through which this compound exerts its effects is believed to involve the inhibition of key enzymes or modulation of receptor activities. The compound can bind to active sites or allosteric sites on enzymes, disrupting their function and altering metabolic pathways within cells .
Study 1: Antimicrobial Evaluation
In a recent study evaluating the antimicrobial properties of thiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity. The study utilized various assays to determine MIC and MBC values, confirming the compound's efficacy against resistant strains .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of thiazole derivatives revealed that modifications at specific positions on the phenyl ring could lead to enhanced activity against cancer cell lines such as A-431 and Jurkat cells. The study highlighted that compounds with a methyl group at position 4 exhibited increased cytotoxicity compared to their unsubstituted counterparts .
Q & A
Q. Optimization strategies :
- Temperature : Maintain 0–5°C during bromination to prevent side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance reactivity.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling at 80–100°C under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for >95% purity .
Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?
Q. Basic
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5 of thiophene, methyl group on phenyl ring). Key signals: thiazole protons (δ 7.2–7.5 ppm), amide NH (δ 10.1–10.3 ppm) .
- IR : Amide C=O stretch (~1650 cm⁻¹), thiophene C-S (~680 cm⁻¹) .
- Mass spectrometry (HRMS) : Molecular ion peak at m/z 395.98 (C₁₅H₁₂BrN₂OS⁺) .
How can researchers resolve contradictions in reported synthetic yields for this compound when using different coupling reagents?
Advanced
Contradictions often arise from reagent purity or reaction kinetics. Methodological approaches:
- Systematic screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) with varying ligands (e.g., PPh₃ vs. XPhos).
- Kinetic monitoring : Use TLC (Rf ~0.4 in EtOAc/hexane 3:7) or HPLC (C18 column, acetonitrile/water) to track intermediate formation.
- Solvent effects : Compare yields in DMF vs. THF; DMF typically improves solubility of brominated intermediates .
What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?
Q. Advanced
- Molecular docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR). Validate with surface plasmon resonance (SPR) for binding affinity (KD < 1 µM suggested) .
- Structure-activity relationship (SAR) : Synthesize analogs lacking bromine or thiazole to identify critical pharmacophores.
- Enzyme assays : Measure IC₅₀ in vitro (e.g., ATPase inhibition assays) and correlate with cellular cytotoxicity (MTT assay) .
What initial biological screening assays are recommended to assess the therapeutic potential of this compound?
Q. Basic
- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus (CLSI guidelines).
- Anticancer : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC₅₀ ~10–50 µM).
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., JAK2) .
How should researchers design experiments to investigate the electronic effects of bromine substitution on the compound's reactivity and bioactivity?
Q. Advanced
- Comparative synthesis : Prepare non-brominated analogs via Sonogashira coupling.
- DFT calculations : Analyze electron density maps (Gaussian 09) to predict bromine’s impact on electrophilic substitution.
- Bioactivity correlation : Compare IC₅₀ values of brominated vs. non-brominated analogs in enzyme assays .
What are the critical considerations for scaling up the synthesis from milligram to gram quantities without compromising purity?
Q. Advanced
- Solvent volume : Scale linearly (e.g., 50 mL → 500 mL for 10x scale) but optimize stirring for heat dissipation.
- Catalyst loading : Reduce Pd catalyst from 5 mol% to 2 mol% to minimize cost.
- Purification : Replace column chromatography with recrystallization (ethanol/water, 4:1) for large batches .
What are the common functional group transformations possible with this compound, and what reagents are typically employed?
Q. Basic
- Bromine substitution : NaOMe in MeOH (nucleophilic aromatic substitution).
- Oxidation : KMnO₄ in acidic conditions to sulfone derivatives.
- Cross-coupling : Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .
How can contradictory results in biological activity between in vitro and in vivo studies be systematically analyzed?
Q. Advanced
- Pharmacokinetic (PK) studies : Measure plasma half-life (LC-MS/MS) to assess metabolic stability.
- Metabolite identification : Use HPLC-QTOF to detect phase I/II metabolites.
- Tissue distribution : Radiolabel the compound (¹⁴C) for biodistribution tracking .
What advanced computational methods are suitable for predicting binding affinity with target proteins, and how should these be validated experimentally?
Q. Advanced
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER) to assess protein-ligand stability.
- Free energy calculations : Use MM-PBSA to estimate ΔGbinding.
- Experimental validation : Compare docking scores with isothermal titration calorimetry (ITC) to measure enthalpy changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
